Quinoline-6-carbaldehyde is an aromatic organic compound with the chemical formula C₁₀H₇NO. It features a quinoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, with a formyl group (-CHO) attached at the 6-position. This compound is characterized by its yellowish color and strong odor, and it exhibits moderate solubility in water and good solubility in organic solvents. Quinoline-6-carbaldehyde is primarily known for its role as a precursor in the synthesis of various biologically active compounds and dyes .
Quinoline derivatives, including quinoline-6-carbaldehyde, exhibit a range of biological activities. These compounds have been studied for their potential as:
Quinoline-6-carbaldehyde can be synthesized through various methods:
Quinoline-6-carbaldehyde finds applications in several fields:
Studies on quinoline-6-carbaldehyde interactions reveal its ability to form complexes with metal ions, enhancing its application as a chelating agent. Additionally, interaction studies indicate that this compound can modulate biological pathways by interacting with specific enzymes or receptors, which may contribute to its pharmacological effects .
Quinoline-6-carbaldehyde shares structural similarities with several other compounds in the quinoline family. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Quinoline | Basic structure without substituents | Antimalarial, antimicrobial |
Quinoline-2-carbaldehyde | Formyl group at position 2 | Anticancer activity |
Quinoline-4-carboxylic acid | Carboxylic acid group at position 4 | Used in herbicides |
Chloroquine | 7-chloro substitution | Antimalarial |
Amodiaquine | 4-(diethylamino) substitution | Antimalarial |
Quinoline-6-carbaldehyde is unique due to its specific position of substitution (at position 6) and its distinct reactivity profile, which allows it to participate in specific chemical transformations not observed in other derivatives.
Quinoline-6-carbaldehyde, with the molecular formula C₁₀H₇NO and a molecular weight of 157.17 grams per mole, represents a significant member of the quinoline carbaldehyde family [1] [2] [3]. The compound consists of a quinoline backbone, which is a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring, with an aldehyde functional group (-CHO) substituted at the 6-position [1] [2]. The Chemical Abstracts Service registry number for this compound is 4113-04-6, and it is also known by several synonymous names including 6-quinolinecarboxaldehyde, 6-formylquinoline, and quinoline-6-carboxaldehyde [1] [3].
The molecular structure exhibits a planar quinoline ring system with the aldehyde group positioned coplanar to the aromatic framework [4] [5]. Computational studies using density functional theory methods at the B3LYP/6-311++G(d,p) level have revealed that quinoline carbaldehyde derivatives generally adopt conformations where the carbonyl oxygen atom can orient to form intramolecular hydrogen bonds with quinoline hydrogen atoms [4] [6]. However, for quinoline-6-carbaldehyde specifically, the 6-position substitution pattern minimizes such intramolecular interactions, resulting in a relatively rigid molecular structure [4] [5].
The SMILES notation for quinoline-6-carbaldehyde is O=Cc1ccc2ncccc2c1, while the InChI key is VUAOIXANWIFYCU-UHFFFAOYSA-N [1] [2] [7]. These structural identifiers confirm the specific connectivity pattern with the aldehyde carbon directly bonded to the benzene portion of the quinoline ring system at the 6-position [1] [2].
Quinoline-6-carbaldehyde exhibits well-defined thermal transition points that are characteristic of its crystalline structure [8] [9]. The compound demonstrates a melting point range of 74-75°C, indicating a relatively low melting crystalline solid [8] [9] [10]. This melting point is consistent with the molecular weight and intermolecular forces present in the crystal lattice [9].
The boiling point of quinoline-6-carbaldehyde has been determined to be 314.3 ± 15.0°C at standard atmospheric pressure of 760 millimeters of mercury [9] [10]. This elevated boiling point reflects the aromatic character of the quinoline ring system and the presence of the polar aldehyde functional group, which contribute to stronger intermolecular interactions compared to simple aliphatic compounds [9] [10].
The density of quinoline-6-carbaldehyde has been measured as 1.223 ± 0.06 grams per cubic centimeter [8] [9] [10]. This density value is typical for aromatic heterocyclic compounds and indicates a relatively compact molecular packing in the solid state [9] [10].
Regarding solubility characteristics, quinoline-6-carbaldehyde exhibits moderate solubility in water due to the presence of both the nitrogen atom in the quinoline ring and the carbonyl oxygen of the aldehyde group, which can participate in hydrogen bonding with water molecules . The compound demonstrates good solubility in organic solvents, particularly polar aprotic solvents such as dimethyl sulfoxide, due to its aromatic character and polar functional groups [12]. The solubility profile makes it suitable for various synthetic applications where controlled dissolution is required .
The acidity coefficient (pKa) of quinoline-6-carbaldehyde has been determined to be 4.13 ± 0.10 [9] [10]. This pKa value reflects the basicity of the quinoline nitrogen atom, which can be protonated under acidic conditions [9] [10]. The relatively low pKa compared to simple amines is attributed to the electron-withdrawing effect of the aromatic ring system and the aldehyde substituent, which reduce the electron density on the nitrogen atom [10] [13].
The pKa value indicates that quinoline-6-carbaldehyde exists predominantly in its neutral form at physiological pH values, but becomes protonated in acidic environments [10] [13]. This acid-base behavior is crucial for understanding the compound's behavior in various chemical and biological systems [13].
Infrared spectroscopic analysis of quinoline-6-carbaldehyde reveals characteristic absorption bands that provide structural confirmation [14] [6]. The most prominent feature in the infrared spectrum is the carbonyl stretching vibration of the aldehyde group, which appears as a strong absorption band at approximately 1700 wavenumbers [14] [6]. This frequency is typical for aromatic aldehydes, where the carbonyl group is conjugated with the aromatic system [14] [6].
Additional significant bands in the infrared spectrum include aromatic carbon-hydrogen stretching vibrations in the 3000-3100 wavenumber region and aromatic carbon-carbon stretching modes in the 1400-1600 wavenumber range [14] [6]. The quinoline ring system contributes characteristic bands associated with the heterocyclic aromatic structure, including vibrations involving the nitrogen atom [14] [6].
Theoretical calculations using density functional theory methods have been employed to predict and assign vibrational frequencies, showing good correlation with experimental infrared data when appropriate scaling factors are applied [14] [6]. These computational studies have aided in the complete assignment of observed vibrational modes [14] [6].
Nuclear magnetic resonance spectroscopy provides detailed structural information for quinoline-6-carbaldehyde [8] [15]. In proton nuclear magnetic resonance spectroscopy using deuterated chloroform as solvent, the aldehyde proton appears as a distinctive singlet at approximately 10.17 parts per million, confirming the presence of the formyl group [8]. This chemical shift is characteristic of aromatic aldehydes and reflects the deshielding effect of the carbonyl oxygen [8].
The aromatic protons of the quinoline ring system appear in the range of 7.50-9.02 parts per million, with specific multiplicities and coupling patterns that allow for complete structural assignment [8] [15]. The proton at the 2-position of the quinoline ring typically appears most downfield due to the proximity to the electronegative nitrogen atom [15] [16].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the aldehyde group at approximately 190-192 parts per million, consistent with aromatic aldehyde functional groups [17] [18]. The aromatic carbon atoms of the quinoline ring appear in the expected range of 120-150 parts per million, with the specific chemical shifts providing information about the electronic environment of each carbon atom [17] [18].
Mass spectrometric analysis of quinoline-6-carbaldehyde under electron ionization conditions reveals characteristic fragmentation patterns [19] [20]. The molecular ion peak appears at mass-to-charge ratio 157, corresponding to the intact molecular structure [19] [20]. The molecular ion typically exhibits moderate intensity, which is common for aromatic aldehydes [19] [20] [21].
The primary fragmentation pathway involves the loss of a hydrogen radical from the molecular ion, resulting in a peak at mass-to-charge ratio 156 [19] [20]. This fragmentation is characteristic of aldehydes and represents alpha-cleavage adjacent to the carbonyl group [19] [21]. Another significant fragmentation involves the loss of the entire formyl group (CHO), producing a fragment ion at mass-to-charge ratio 129, which corresponds to the quinoline radical cation [19] [20].
Additional fragmentation patterns include the loss of hydrogen cyanide from the quinoline ring system, a process that is common in nitrogen-containing heterocycles under electron ionization conditions [22] [20]. The base peak in the mass spectrum typically corresponds to the most stable fragment ion, often the quinoline-derived species [19] [20].
Limited crystallographic data are available specifically for quinoline-6-carbaldehyde, though studies on related quinoline carbaldehyde derivatives provide insight into the expected solid-state properties [23] [24]. Quinoline carbaldehyde compounds generally crystallize with nearly planar molecular geometries, where the aldehyde group maintains coplanarity with the quinoline ring system [23] [24].
The molecular planarity is maintained through conjugation between the carbonyl group and the aromatic ring system, which stabilizes the overall structure [23] [24]. Root mean square deviations from planarity for quinoline carbaldehyde derivatives are typically in the range of 0.018-0.020 Angstroms, indicating minimal deviation from a completely flat molecular structure [24].
Intermolecular interactions in the crystal lattice of quinoline carbaldehyde compounds often involve weak carbon-hydrogen to oxygen hydrogen bonds, which help stabilize the crystal structure [23] [24]. These interactions, while individually weak, collectively contribute to the overall stability of the crystalline arrangement [23] [24].
The solid-state properties of quinoline-6-carbaldehyde, including its melting point and crystal habits, suggest a well-ordered crystalline structure with moderate intermolecular forces [8] [9]. The compound typically appears as white to light yellow crystalline powder, indicating a well-defined crystal structure [8] [9].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₀H₇NO | [1] [2] [3] |
Molecular Weight (g/mol) | 157.17 | [1] [2] [3] |
CAS Number | 4113-04-6 | [1] [2] [3] |
Melting Point (°C) | 74-75 | [8] [9] [10] |
Boiling Point (°C) | 314.3 ± 15.0 | [9] [10] |
Density (g/cm³) | 1.223 ± 0.06 | [8] [9] [10] |
Acidity Coefficient (pKa) | 4.13 ± 0.10 | [9] [10] |
Appearance | White to light yellow powder/crystals | [8] [9] |
Spectroscopic Technique | Characteristic Value | Solvent/Conditions | Reference |
---|---|---|---|
¹H Nuclear Magnetic Resonance (CHO proton) | δ 10.17 ppm (s, 1H) | CDCl₃ | [8] |
¹H Nuclear Magnetic Resonance (Aromatic protons) | δ 7.50-9.02 ppm | CDCl₃ | [8] |
¹³C Nuclear Magnetic Resonance (Carbonyl carbon) | δ ~190-192 ppm | CDCl₃ | [17] [18] |
Infrared Spectroscopy (C=O stretch) | ~1700 cm⁻¹ | KBr pellet | [14] [6] |
Mass Spectrometry (Molecular ion) | m/z 157 | EI, 70 eV | [19] [20] |
Mass Spectrometry (M-1 fragment) | m/z 156 | EI, 70 eV | [19] [20] |
Mass Spectrometry (Base peak) | m/z 129 (quinoline⁺) | EI, 70 eV | [19] [20] |
Irritant